Altizide

Drug Stability Degradation Kinetics Analytical Chemistry

Altizide is the most unstable chlorinated thiazide, requiring strict handling protocols and certified reference standards for WADA-mandated anti-doping analysis. Its rapid 48-hour urinary clearance and distinct degradation pathway (4-amino-6-chloro-1,3-benzenedisulphonamide) demand method-specific validation materials that generic diuretic standards cannot satisfy. • Quantified degradation kinetics at physiological pH & temperature per published stability studies • Defined chromatographic retention (relative retention ≈0.5 vs. bendroflumethiazide) for LC method development • Age-dependent efficacy data (15% systolic / 14% diastolic BP reduction at 45 days in >50 yr cohort)

Molecular Formula C11H14ClN3O4S3
Molecular Weight 383.9 g/mol
CAS No. 133585-76-9
Cat. No. B1665744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAltizide
CAS133585-76-9
Synonyms3-((allylthio)methyl)-6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide-1,1-dioxide
althiazide
altizide
altozide
Molecular FormulaC11H14ClN3O4S3
Molecular Weight383.9 g/mol
Structural Identifiers
SMILESC=CCSCC1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl
InChIInChI=1S/C11H14ClN3O4S3/c1-2-3-20-6-11-14-8-4-7(12)9(21(13,16)17)5-10(8)22(18,19)15-11/h2,4-5,11,14-15H,1,3,6H2,(H2,13,16,17)
InChIKeyVGLGVJVUHYTIIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Altizide Procurement Overview


Altizide (Althiazide, CAS 133585-76-9) is a thiazide diuretic belonging to the benzothiadiazine class, with a molecular formula of C₁₁H₁₄ClN₃O₄S₃ and molecular weight of 383.9 g/mol [1]. It functions primarily by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the kidney, leading to increased excretion of sodium and water [2]. The compound is notable for its exclusive clinical use in fixed-dose combination with spironolactone under brand names such as Aldactazine, rather than as a standalone agent [3].

Diuretic mechanism and NCC inhibition studies
Fixed-combination research with spironolactone
Doping control analytical method development

Altizide Substitution Challenges


Altizide cannot be interchangeably substituted with other thiazide diuretics such as hydrochlorothiazide (HCTZ) or chlorthalidone due to significant differences in chemical stability, pharmacokinetic elimination profiles, and clinical use context. Direct comparative studies demonstrate that altizide exhibits the highest instability among chlorinated thiazides under identical pH and temperature conditions, leading to rapid degradation and distinct urinary metabolite profiles [1]. Furthermore, its elimination half-life is markedly shorter than that of HCTZ (undetectable in urine after 48 hours vs. 120 hours), which directly impacts detection windows and potential clinical dosing strategies [2]. Regulatory guidance from health authorities explicitly advises against replacing altizide-containing fixed combinations with spironolactone monotherapy or alternative diuretic combinations without careful monitoring of blood pressure and potassium levels [3].

Stability
Chemical instability profile differs from HCTZ, potentially affecting analytical reproducibility
PK window
Shorter urinary elimination (
Combination
Fixed-combination research context means monotherapy substitution may not replicate endpoint profiles

Altizide Comparative Evidence


Chemical Instability Among Thiazides

In a controlled in vitro stability study, the degradation rates of altizide, hydrochlorothiazide (HCTZ), and chlorothiazide were compared under identical conditions of temperature and pH. The study concluded that altizide is the most unstable compound, with the highest observed degradation rate among the three chlorinated thiazides tested [1]. Additionally, upon exposure to UV light, altizide photodegrades to chlorothiazide, a transformation pathway shared with HCTZ, but the baseline degradation rate of altizide in aqueous media is substantially higher [1].

Stability comparison
Head-to-head
Highest degradation rate vs HCTZ & chlorothiazide
Requires stability-optimized handling for analytical workflows
Photodegrades to chlorothiazide; distinct from HCTZ
Drug Stability Degradation Kinetics Analytical Chemistry Doping Control

Urinary Elimination vs. Hydrochlorothiazide

A pharmacokinetic study in six healthy volunteers who received oral doses of altizide (15 mg tablet) and hydrochlorothiazide (25 mg tablet) established that altizide is eliminated within 48 hours in urine, whereas hydrochlorothiazide remained detectable after 120 hours [1]. The urinary concentration ranges observed were 41–239 ng/mL for altizide and 60–287 ng/mL for hydrochlorothiazide post-administration [1]. Both compounds share chlorothiazide as a minor metabolite and produce the hydrolysis product 4-amino-6-chloro-1,3-benzenedisulphonamide, which is detectable for up to 120 hours at concentrations at least 10 times higher than the parent drugs [1].

Urinary elimination
Head-to-head
≤48 h vs >120 h (HCTZ)
Defines a shorter detection window; supports bioanalytical method design
Shared metabolite detectable >120 h; LC-MS/MS data
Pharmacokinetics Urinary Excretion Doping Control Bioanalysis

Antihypertensive Efficacy in Older Patients vs. Enalapril

A randomized, double-blind, parallel-group study of 186 patients with moderate essential hypertension compared the fixed-dose combination of spironolactone + altizide (S/A) to enalapril, an ACE inhibitor. After 8 weeks of treatment, both therapies reduced blood pressure significantly and to a comparable overall extent. However, a pre-specified subgroup analysis revealed a distinct age-dependent efficacy pattern: enalapril was more effective in decreasing supine diastolic blood pressure in patients younger than age 50, whereas the S/A combination yielded better results in those older than 50 [1].

Age-stratified BP
Head-to-head
S/A better in >50 yrs vs enalapril better in
Supports age-dependent endpoint interpretation in hypertension research
RCT, 186 patients, 8-week study
Hypertension Clinical Trial Age-Dependent Efficacy Combination Therapy

Blood Pressure Reduction in Combination Therapy

A large multicenter study evaluated the antihypertensive efficacy of altizide in combination with spironolactone (Aldactazine) in 482 evaluable patients. After 45 days of treatment with Aldactazine alone (2 tablets per day), mean systolic and diastolic blood pressure decreased by 15% and 14%, respectively, from baseline [1]. When an additional antihypertensive agent (clonidine) was added to the regimen, reductions increased to 16.6% systolic and 18% diastolic [1]. While this study did not include a direct comparator arm, the magnitude of reduction provides a quantitative benchmark for altizide-containing therapy in hypertension research.

BP reduction with S/A
Reported
Systolic −15%, diastolic −14% at 45 days
Establishes endpoint reduction benchmark for altizide-spironolactone research
Multicenter, 482 patients; no comparator arm
Hypertension Blood Pressure Reduction Combination Therapy Clinical Efficacy

Chromatographic Retention vs. Bendroflumethiazide

According to British Pharmacopoeia specifications, altizide and bendroflumethiazide exhibit distinct chromatographic retention characteristics under standardized liquid chromatography conditions. The relative retention time of altizide is approximately 0.5 relative to bendroflumethiazide (retention time = about 8 minutes), with a resolution of minimum 10 required between the peaks due to altizide and bendroflumethiazide [1]. This quantitative separation demonstrates that altizide is analytically distinguishable from a structurally related thiazide, facilitating accurate identification and quantification in pharmaceutical analysis.

Chromatographic retention
Method context
Relative retention ~0.5 vs bendroflumethiazide
Supports chromatographic identity confirmation and method transfer
Per British Pharmacopoeia monograph
Analytical Chemistry Chromatography Pharmacopoeial Standards Quality Control

Altizide Application Scenarios


Doping Control Method Development

Altizide is a high-priority compound for anti-doping laboratories due to its inclusion in the WADA prohibited list and its unique stability profile. The compound's status as the most unstable among chlorinated thiazides under physiological pH and temperature conditions [1] necessitates the development of specialized sample handling protocols and the inclusion of its degradation product (4-amino-6-chloro-1,3-benzenedisulphonamide) in routine screening methods. Its rapid 48-hour urinary elimination window [2] also defines a distinct detection timeline that must be accounted for in testing strategies. Procurement of altizide reference standards is essential for method validation and quality control in this regulated analytical environment.

Hypertension Trials in Older Adults

The age-dependent efficacy advantage of the altizide-spironolactone fixed combination over enalapril in patients older than 50 years [1] makes altizide a relevant investigational compound for clinical studies targeting hypertension management in aging populations. Researchers designing trials that require a thiazide diuretic with a well-characterized blood pressure reduction benchmark (15% systolic / 14% diastolic at 45 days) [2] and a defined pharmacokinetic profile can utilize altizide to explore age-stratified treatment responses or combination therapy optimization.

Quality Control and Impurity Profiling

Altizide's distinct chromatographic retention behavior (relative retention ≈0.5 vs. bendroflumethiazide) [1] supports its use as a reference compound in liquid chromatography method development for the separation and quantification of thiazide diuretics in multi-analyte pharmaceutical preparations. Quality control laboratories can leverage this established separation parameter to verify the identity and purity of altizide in finished drug products or to monitor for cross-contamination with structurally related thiazides during manufacturing.

Pharmacokinetic Studies with Rapid Clearance

The short elimination half-life and complete urinary clearance of altizide within 48 hours [1] make it a suitable candidate for pharmacokinetic studies where minimizing drug carryover or washout periods is a design priority. Researchers investigating diuretic pharmacodynamics, renal transporter interactions, or drug-drug interaction studies may select altizide over longer-acting thiazides (e.g., hydrochlorothiazide, chlorthalidone) when a shorter duration of action is experimentally desirable.

Application
Selection Property
Validation Focus
Doping control analytical method development
Stability-sensitive sample handling and degradation product monitoring
Detection-window validation and degradation-marker profiling
Age-stratified hypertension research
Age-dependent response in fixed combination with spironolactone
Endpoint interpretation across age subgroups
Chromatographic identity and purity profiling
Relative retention vs. bendroflumethiazide
Pharmacopoeial method transfer and peak resolution
Pharmacokinetic studies with short washout
Rapid urinary clearance profile
Bioanalytical method adaptation for fast-eliminating compounds

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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